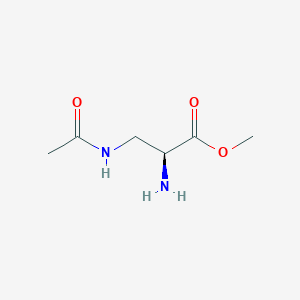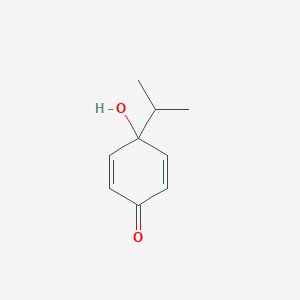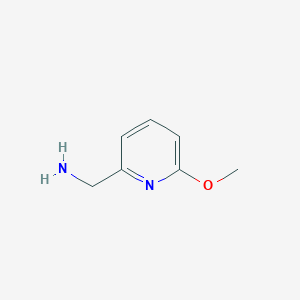![molecular formula C28H43Br2N3 B068999 3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide CAS No. 161433-30-3](/img/structure/B68999.png)
3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-(4-(4-(diethylamino)phenyl)-1,3-butadien-1-yl)-1-(3-(triethylammonio)propyl)-, bromide (1:2) is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyridinium core with multiple substituents, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For this specific compound, the synthetic route may include the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an alkylating agent, such as an alkyl halide, under basic conditions.
Introduction of Substituents: The diethylamino and triethylammonio groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the substitution.
Formation of the Butadienyl Group: The 1,3-butadien-1-yl group can be introduced through a series of coupling reactions, such as the Heck or Suzuki coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials, such as pyridine and alkylating agents.
Reaction Optimization: Scaling up the reaction conditions to achieve high yields and purity. This may involve optimizing temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyridinium salts can yield pyridine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridinium ring. Reagents like alkyl halides and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents like DMF.
Major Products
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts with different functional groups.
Scientific Research Applications
Pyridinium salts have a wide range of applications in scientific research:
Chemistry: Used as catalysts, reagents, and intermediates in organic synthesis. They are also employed in the preparation of ionic liquids and coordination complexes.
Biology: Pyridinium salts exhibit antimicrobial, anticancer, and antimalarial activities. They are studied for their potential use in drug development and as biological probes.
Medicine: Investigated for their potential as cholinesterase inhibitors, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Industry: Used in the production of dyes, pigments, and other specialty chemicals. They are also explored for their applications in materials science, such as in the development of conductive polymers and sensors.
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways. For example:
Antimicrobial Activity: Pyridinium salts can disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: They can induce apoptosis in cancer cells by interacting with cellular proteins and pathways involved in cell death.
Cholinesterase Inhibition: Pyridinium salts can inhibit the activity of cholinesterase enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
Comparison with Similar Compounds
Pyridinium salts can be compared with other similar compounds, such as:
Quaternary Ammonium Salts: Both classes of compounds have antimicrobial properties, but pyridinium salts often exhibit higher potency and selectivity.
Imidazolium Salts: Used in ionic liquids and have similar applications in catalysis and materials science. Pyridinium salts, however, may offer different reactivity and stability profiles.
Pyridinium Ylides: These compounds are used in cycloaddition reactions and as intermediates in organic synthesis. Pyridinium salts can be precursors to pyridinium ylides.
Properties
IUPAC Name |
3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N3.2BrH/c1-6-30(7-2)28-18-16-26(17-19-28)14-11-12-15-27-20-23-29(24-21-27)22-13-25-31(8-3,9-4)10-5;;/h11-12,14-21,23-24H,6-10,13,22,25H2,1-5H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHBIMOKOHWDD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161433-30-3 |
Source


|
| Record name | RH-414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161433303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)



